Cas no 727703-54-0 ([(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate)
[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate Chemical and Physical Properties
Names and Identifiers
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- [(2-cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate
- 727703-54-0
- EN300-26598551
- Z25318708
- [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate
-
- Inchi: 1S/C26H23N3O5S/c27-17-7-18-29(24-10-5-2-6-11-24)25(30)20-34-26(31)22-12-14-23(15-13-22)28-35(32,33)19-16-21-8-3-1-4-9-21/h1-6,8-16,19,28H,7,18,20H2/b19-16+
- InChI Key: SYQXBEQWFPUXCX-KNTRCKAVSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=CC(C(=O)OCC(N(C2C=CC=CC=2)CCC#N)=O)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 489.13584202g/mol
- Monoisotopic Mass: 489.13584202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 868
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 125Ų
[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26598551-0.05g |
[(2-cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate |
727703-54-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate
Compound CAS No. 727703-54-0: [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate
The compound with CAS No. 727703-54-0, named as [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate, is a highly specialized organic compound with a complex structure. This compound belongs to the class of sulfonamides and features a unique combination of functional groups, including a cyanoethyl group, a phenyl group, and a benzoate moiety. Its structure is characterized by the presence of a sulfonamide group attached to a benzoate ester, making it a versatile molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The sulfonamide functional group in this compound plays a crucial role in its chemical reactivity and biological activity. Sulfonamides are known for their ability to act as inhibitors of various enzymes, particularly those involved in metabolic pathways. Recent studies have highlighted the potential of sulfonamide-containing compounds in the development of novel drug candidates for treating diseases such as cancer, inflammation, and infectious disorders. The presence of the cyanoethyl group further enhances the compound's versatility, as nitriles are known for their stability and ability to participate in various chemical transformations.
The benzoate moiety in this compound contributes to its aromatic character and enhances its solubility properties. This makes it suitable for use in formulations requiring controlled release or targeted delivery systems. Additionally, the phenyl groups present in the molecule contribute to its hydrophobicity, which can be advantageous in certain applications where lipophilic interactions are desired.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving nucleophilic substitutions and coupling reactions. The synthesis typically involves the preparation of intermediate sulfonamides followed by their coupling with the benzoate ester under optimized conditions. Researchers have also explored the use of microwave-assisted synthesis and catalytic methods to improve reaction yields and reduce production times.
In terms of applications, this compound has shown promise in the field of drug delivery systems. Its unique combination of functional groups allows for the development of prodrugs that can be activated under specific physiological conditions. For instance, the cyanoethyl group can serve as a bioresponsive moiety that undergoes cleavage upon exposure to specific enzymes or pH levels, releasing the active drug molecule at the target site.
Moreover, this compound has been investigated for its potential as an agrochemical agent. The sulfonamide group has been shown to exhibit activity against plant pathogens, making it a candidate for fungicides or bactericides. Recent studies have focused on optimizing its stability under environmental conditions and enhancing its bioavailability for agricultural use.
The benzoate moiety also lends itself to applications in materials science, particularly in the development of polymeric materials with tailored properties. The compound can serve as a building block for synthesizing polymers with improved mechanical strength or thermal stability. Researchers have explored its use in creating biodegradable polymers for packaging or biomedical applications.
In conclusion, CAS No. 727703-54-0 represents a multifunctional compound with significant potential across various industries. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in modern chemistry.
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